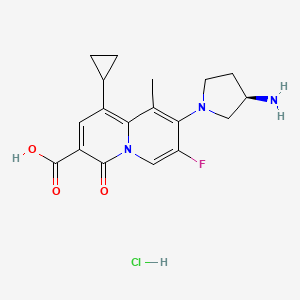

ABT-719 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'ABT-719 est un agent antimicrobien de type 2-pyridinone. Il a montré une efficacité significative contre les souches d'Enterococcus faecalis résistantes à la ciprofloxacine et à la vancomycine . Ce composé est connu pour ses puissantes propriétés antibactériennes et a été étudié pour son potentiel dans le traitement de diverses infections bactériennes.

Méthodes De Préparation

La synthèse du chlorhydrate d'ABT-719 implique plusieurs étapes, commençant par la préparation de la structure centrale de la 2-pyridinone. La voie de synthèse comprend généralement :

Formation du cycle pyridinone : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des atomes de fluor et de chlore pour améliorer l'activité antimicrobienne.

Formation du sel de chlorhydrate : La dernière étape consiste à convertir la base libre en sa forme de sel de chlorhydrate pour améliorer la solubilité et la stabilité.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour assurer un rendement élevé et une pureté élevée, souvent en utilisant des techniques de synthèse et de purification automatisées.

Analyse Des Réactions Chimiques

Le chlorhydrate d'ABT-719 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité antimicrobienne.

Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes pour créer des analogues avec des propriétés différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate d'ABT-719 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la 2-pyridinone.

Biologie : Investigé pour ses propriétés antibactériennes contre les souches résistantes de bactéries.

Médecine : Exploré comme un traitement potentiel pour les infections bactériennes, en particulier celles causées par des souches résistantes.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et formulations.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate d'ABT-719 implique l'inhibition de la gyrase de l'ADN, une enzyme essentielle à la réplication de l'ADN bactérien . En se liant à l'enzyme, le composé empêche le superenroulement de l'ADN, inhibant ainsi la croissance et la prolifération bactériennes. Ce mécanisme est similaire à celui des fluoroquinolones mais avec des différences structurelles distinctes qui confèrent des propriétés uniques.

Applications De Recherche Scientifique

ABT-719 Hydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the synthesis and reactivity of 2-pyridinone derivatives.

Biology: Investigated for its antibacterial properties against resistant strains of bacteria.

Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.

Industry: Utilized in the development of new antimicrobial agents and formulations.

Mécanisme D'action

The mechanism of action of ABT-719 Hydrochloride involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . By binding to the enzyme, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation. This mechanism is similar to that of fluoroquinolones but with distinct structural differences that confer unique properties.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'ABT-719 fait partie de la classe des agents antimicrobiens de type 2-pyridinone. Des composés similaires comprennent :

Ciprofloxacine : Une fluoroquinolone avec un mécanisme d'action similaire mais des caractéristiques structurelles différentes.

Vancomycine : Un antibiotique utilisé pour traiter les infections bactériennes résistantes, bien qu'avec un mode d'action différent.

Autres 2-pyridinones : Des composés comme l'ABT-719 avec des variations dans les groupes fonctionnels et les substitutions.

Le chlorhydrate d'ABT-719 se distingue par son efficacité contre les souches résistantes et ses caractéristiques structurelles uniques qui le différencient des autres antimicrobiens .

Propriétés

Formule moléculaire |

C18H21ClFN3O3 |

|---|---|

Poids moléculaire |

381.8 g/mol |

Nom IUPAC |

8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1 |

Clé InChI |

OMXXLAGAHWXLSP-RFVHGSKJSA-N |

SMILES isomérique |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl |

SMILES canonique |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)